molecular formula C8H9N3O2S B1317153 3-[(Hydrazinocarbonothioyl)amino]benzoic acid CAS No. 88114-33-4

3-[(Hydrazinocarbonothioyl)amino]benzoic acid

Cat. No.: B1317153
CAS No.: 88114-33-4
M. Wt: 211.24 g/mol
InChI Key: NURGLFIQOUIBTI-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(Hydrazinocarbonothioyl)amino]benzoic acid typically involves the reaction of 3-aminobenzoic acid with hydrazinecarbothioamide under controlled conditions. The reaction is carried out in a solvent such as ethanol or methanol, and the mixture is heated to facilitate the formation of the desired product. The reaction can be represented as follows:

3-aminobenzoic acid+hydrazinecarbothioamide3-[(Hydrazinocarbonothioyl)amino]benzoic acid\text{3-aminobenzoic acid} + \text{hydrazinecarbothioamide} \rightarrow \text{this compound} 3-aminobenzoic acid+hydrazinecarbothioamide→3-[(Hydrazinocarbonothioyl)amino]benzoic acid

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions

3-[(Hydrazinocarbonothioyl)amino]benzoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thioamide group to an amine.

    Substitution: The amino and carboxylic acid groups can participate in substitution reactions, forming derivatives with different functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents like acyl chlorides or alkyl halides can be used for substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

3-[(Hydrazinocarbonothioyl)amino]benzoic acid has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Employed in proteomics research to study protein interactions and functions.

    Medicine: Investigated for potential therapeutic applications due to its unique chemical properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-[(Hydrazinocarbonothioyl)amino]benzoic acid involves its interaction with specific molecular targets. The hydrazinocarbonothioyl group can form covalent bonds with nucleophilic sites on proteins, leading to modifications that affect protein function. This interaction can influence various biochemical pathways, making the compound useful in studying protein dynamics and functions.

Comparison with Similar Compounds

Similar Compounds

    Anthranilic acid: A simpler analog with a similar benzoic acid structure but lacking the hydrazinocarbonothioyl group.

    Benzoic acid: A basic aromatic carboxylic acid without the amino and thioamide functionalities.

    1,3,5-Triazine derivatives: Compounds with similar thioamide groups but different core structures.

Uniqueness

3-[(Hydrazinocarbonothioyl)amino]benzoic acid is unique due to its combination of an amino benzoic acid core with a hydrazinocarbonothioyl group. This structure imparts distinct chemical reactivity and biological activity, making it valuable for specialized research applications.

Properties

IUPAC Name

3-(aminocarbamothioylamino)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9N3O2S/c9-11-8(14)10-6-3-1-2-5(4-6)7(12)13/h1-4H,9H2,(H,12,13)(H2,10,11,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NURGLFIQOUIBTI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)NC(=S)NN)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9N3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50530342
Record name 3-[(Hydrazinecarbothioyl)amino]benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50530342
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

211.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

88114-33-4
Record name 3-[(Hydrazinecarbothioyl)amino]benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50530342
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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